An In-depth Technical Guide to the Chemical Properties of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone
An In-depth Technical Guide to the Chemical Properties of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, a halogenated derivative of acetophenone, is a compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its core chemical properties, including its physicochemical characteristics, spectral data, synthesis, and biological activity. Notably, this document details its role as a suppressor of pro-inflammatory responses through the inhibition of the NF-κB and MAPK signaling pathways. All quantitative data is presented in structured tables, and experimental protocols for key cited experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Physicochemical Properties
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| CAS Number | 39503-61-2 | [1] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Crystallographic Data
X-ray crystallography has provided detailed insights into the solid-state structure of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone.[2]
Table 2: Crystal Data and Structure Refinement
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 9.916(3) |
| b (Å) | 13.836(5) |
| c (Å) | 6.940(2) |
| β (°) | 90.031(3) |
| Volume (ų) | 952.0(5) |
| Z | 4 |
| Calculated density (Mg/m³) | 1.710 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Temperature (K) | 296(2) |
Spectral Data
Specific experimental spectral data for 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone are not available in the searched literature. However, characteristic spectral features can be predicted based on its chemical structure.
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¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the methoxy group protons, the acetyl group protons, and the hydroxyl proton. The chemical shifts and coupling constants would be influenced by the substitution pattern on the aromatic ring.
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¹³C NMR: The spectrum would display signals for the nine carbon atoms in the molecule, including the carbonyl carbon of the ethanone group, the carbons of the aromatic ring, the methoxy carbon, and the methyl carbon of the acetyl group.
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group (C=O stretch) of the ketone, C-O stretches of the ether and phenol, and C-H stretches of the aromatic ring and methyl groups.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of functional groups such as the acetyl and methoxy groups.
Synthesis
A common synthetic route to 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone involves the bromination of 2-hydroxy-4-methoxyacetophenone.
Experimental Protocol: Synthesis of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone
Materials:
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2-hydroxy-4-methoxyacetophenone
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N-Bromosuccinimide (NBS)
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Chloroform (CHCl₃)
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Saturated aqueous sodium bicarbonate solution (NaHCO₃)
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Magnesium sulfate (MgSO₄)
Procedure:
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Dissolve 2-hydroxy-4-methoxyacetophenone in chloroform.
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Slowly add N-Bromosuccinimide to the solution at room temperature with stirring.
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Monitor the reaction progress (e.g., by TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer and extract the aqueous layer with chloroform.
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Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.
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Evaporate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by a suitable method, such as recrystallization or column chromatography.
A logical workflow for the synthesis is depicted in the following diagram:
Caption: A flowchart illustrating the synthetic procedure for 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone.
Biological Activity and Signaling Pathways
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone has been shown to possess significant anti-inflammatory properties. Specifically, it suppresses pro-inflammatory responses in activated microglia by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Experimental Protocol: Inhibition of Microglia Activation
This protocol provides a general outline for assessing the anti-inflammatory effects of the compound on microglia, based on common methodologies in the field.
Cell Culture and Treatment:
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Culture murine microglial cells (e.g., BV-2 cell line) in appropriate media.
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Seed the cells in culture plates and allow them to adhere.
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Pre-treat the cells with varying concentrations of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone for a specified time.
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Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
Analysis of Inflammatory Markers:
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Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture medium using the Griess reagent.
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Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6): Quantify the levels of cytokines in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
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Western Blot Analysis: Analyze the protein expression levels of key signaling molecules (e.g., phosphorylated forms of p38, JNK, and NF-κB subunits) in cell lysates.
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone on the LPS-induced inflammatory signaling cascade in microglia.
Caption: The inhibitory mechanism of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone on LPS-induced pro-inflammatory signaling pathways.
Safety and Hazards
Conclusion
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone is a compound with demonstrated anti-inflammatory activity, making it a valuable lead for the development of new therapeutic agents, particularly for neuroinflammatory conditions. While a complete physicochemical profile is yet to be fully elucidated, its synthesis and biological mechanism of action are understood. Further research into its spectral properties, solubility, and a comprehensive safety assessment will be crucial for its advancement in drug development pipelines.
